molecular formula C13H12ClNO3 B1625009 Ethyl 3-(3-chlorophenyl)-5-methylisoxazole-4-carboxylate CAS No. 495417-28-2

Ethyl 3-(3-chlorophenyl)-5-methylisoxazole-4-carboxylate

Cat. No.: B1625009
CAS No.: 495417-28-2
M. Wt: 265.69 g/mol
InChI Key: YWBVNAYLXGTNGY-UHFFFAOYSA-N
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Description

Ethyl 3-(3-chlorophenyl)-5-methylisoxazole-4-carboxylate is a useful research compound. Its molecular formula is C13H12ClNO3 and its molecular weight is 265.69 g/mol. The purity is usually 95%.
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Properties

CAS No.

495417-28-2

Molecular Formula

C13H12ClNO3

Molecular Weight

265.69 g/mol

IUPAC Name

ethyl 3-(3-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C13H12ClNO3/c1-3-17-13(16)11-8(2)18-15-12(11)9-5-4-6-10(14)7-9/h4-7H,3H2,1-2H3

InChI Key

YWBVNAYLXGTNGY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(ON=C1C2=CC(=CC=C2)Cl)C

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CC(=CC=C2)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of sodium (2.67 g, 116 mmol) in methanol (100 mL) was added ethyl acetoacetate (12.8 g, 11.9 mL, 110 mmol) at room temperature over 15 minutes and then a solution of (E)- and/or (Z)—N-hydroxy-3-chloro-benzenecarboximidoyl chloride (19.0 g, 100 mmol) in methanol (100 mL) was added over 20 minutes and the resulting mixture allowed to stir for 4 h at room temperature. The mixture was then poured onto water and cooled to 5° C., filtered and evaporated. Purification by recrystallisation from ethanol afforded the title compound (10.1 g, 40%) which was obtained as a white solid. Mp: 71-73° C.
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.9 mL
Type
reactant
Reaction Step Two
[Compound]
Name
( E )-
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
19 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
40%

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